N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

No Data No Evidence No Comparators

Procure this compound only if your project can generate de novo biochemical and cellular data. The N-(cyclohex-1-en-1-yl)ethyl substituent is a sterically constrained, lipophilic variation absent from commercially available N‑isoxazolyl, N‑pyrazolylethyl, or N‑methoxypropyl analogs. It may serve as a structurally matched negative control for active 2‑(2‑oxo‑3‑phenylimidazolidin‑1‑yl)acetamide derivatives in mass‑spec and chromatographic assays, provided its inactivity at the target of interest is experimentally confirmed. No public bioactivity data exist; this compound is offered exclusively for de novo screening or methodology development where a unique N‑alkyl side chain is required.

Molecular Formula C19H25N3O2
Molecular Weight 327.4 g/mol
CAS No. 1251626-31-9
Cat. No. B6587464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
CAS1251626-31-9
Molecular FormulaC19H25N3O2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)CN2CCN(C2=O)C3=CC=CC=C3
InChIInChI=1S/C19H25N3O2/c23-18(20-12-11-16-7-3-1-4-8-16)15-21-13-14-22(19(21)24)17-9-5-2-6-10-17/h2,5-7,9-10H,1,3-4,8,11-15H2,(H,20,23)
InChIKeyZYOOGFWBSMBARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide (CAS 1251626-31-9): Sourcing and Baseline Characterization for Procurement Decisions


N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide (CAS 1251626-31-9) is a synthetic small molecule belonging to the 2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide class. It features a cyclohexenylethyl substituent on the acetamide nitrogen and a 2-oxo-3-phenylimidazolidin-1-yl core. Searches of primary scientific literature, patent databases, and authoritative repositories (PubChem, ChEMBL, BindingDB) for this specific compound yield no peer-reviewed publications, no patent exemplifications, and no curated bioactivity data as of the search date. Consequently, no quantitative baseline characterization (physicochemical properties, biological activity, selectivity profile) from a primary source can be reported [1]. The available information is limited to commercial vendor listings, which do not provide verified differential evidence.

Why Generic Substitution Is Not Supportable for N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide Without Comparative Data


Within the 2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide series, the N-alkyl substituent is a critical determinant of molecular recognition, pharmacokinetics, and target selectivity, as established by structure-activity relationship (SAR) studies on related imidazolidinone-based inhibitor classes [1]. The cyclohex-1-en-1-yl ethyl group present in this compound introduces a sterically constrained, lipophilic alkene-bearing side chain that is absent from commercially available analogs such as N-(isoxazol-3-yl)-, N-(pyrazolylethyl)-, or N-(methoxypropyl)- variants. Without head-to-head comparative data, however, it cannot be assumed that this structural distinction translates into a measurable advantage. Any procurement decision based on presumed differentiation therefore lacks evidentiary support. The quantitative evidence required to justify selection of this specific analog over its closest relatives is currently unavailable.

Quantitative Differentiation Evidence for N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide: Current Data Status


No Primary Comparative Data Available for This Specific Compound

A comprehensive search of all source categories prioritized for this analysis (primary research papers, patents, authoritative databases, reputable vendor technical datasheets) identified zero records containing quantitative biological, physicochemical, or selectivity data for N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide against any comparator or baseline [1]. No inhibition constants, binding affinities, cellular activity values, or pharmacokinetic parameters are available. Consequently, no evidence dimension meets the minimum requirements for a 'Direct head-to-head comparison', 'Cross-study comparable', or 'Class-level inference' evidence tag. This evidence item is retained solely to fulfill the structural mandate of the evidence guide and to transparently communicate the absence of differential evidence. The user is advised that procurement decisions for this compound cannot currently be informed by quantitative comparative data.

No Data No Evidence No Comparators

Application Scenarios for N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide Based on Available Knowledge


Exploratory Screening in 17β-HSD1 or Related Imidazolidinone-Targeted Programs Only If Supported by Internal Primary Data Generation

This compound may merit consideration as a screening candidate in projects targeting enzymes known to be inhibited by the imidazolidinone pharmacophore (e.g., 17β-hydroxysteroid dehydrogenase type 1, steroid sulfatase, or aldose reductase) [1]. However, such use is contingent upon the generation of internal biochemical and cellular data, given the complete absence of public quantitative profiles. The cyclohexenylethyl side chain represents a structural variation not yet explored in published SAR studies of this scaffold; its impact on target engagement and selectivity is unknown. Procurement should only proceed when accompanied by a commitment to de novo profiling and direct head-to-head comparison with established, structurally characterized reference compounds. Without such data, no industrial or therapeutic application scenario can be responsibly asserted.

Use as a Negative Control or Chemical Probe in Assays Requiring a Structurally Matched Inactive Analog

In the absence of demonstrated biological activity, this compound could serve as a structurally matched negative control for other 2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide derivatives that have confirmed target engagement. Its distinct N-substituent allows differentiation from active analogs in mass spectrometry and chromatographic assays. This application presupposes experimental confirmation that the compound indeed lacks activity at the target of interest, which remains to be established.

Chemical Methodology Development: Reaction Scope Studies Involving the Cyclohexenylethyl Amide Moiety

The compound contains a 1,1-disubstituted alkene in the cyclohexene ring, which can participate in reactions such as epoxidation, dihydroxylation, or cross-metathesis. It may be useful for developing synthetic methodology on N-(2-(cyclohex-1-en-1-yl)ethyl)amide substrates [1]. However, simpler and cheaper model substrates may suffice for method development. The compound's commercial availability (noted on some vendor sites) may offer convenience, but this does not constitute a scientific advantage over alternatives.

Quote Request

Request a Quote for N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.